
Sodium tantalum(5+) fluoride (1/1/6)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium tantalum(5+) fluoride (1/1/6) is a chemical compound with the formula NaTaF₆. It is a complex fluoride of sodium and tantalum, where tantalum is in the +5 oxidation state. This compound is known for its unique properties and applications in various fields, including materials science and chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium tantalum(5+) fluoride can be synthesized through the reaction of tantalum pentafluoride (TaF₅) with sodium fluoride (NaF) in an appropriate solvent. The reaction typically occurs under controlled conditions to ensure the formation of the desired product:
TaF5+NaF→NaTaF6
Industrial Production Methods: Industrial production of sodium tantalum(5+) fluoride often involves the reduction of complex oxyfluoride compounds with sodium. This method allows for the fabrication of finely dispersed tantalum powder, which can be further processed to obtain sodium tantalum(5+) fluoride .
Types of Reactions:
Oxidation and Reduction: Sodium tantalum(5+) fluoride can undergo redox reactions, particularly involving the reduction of tantalum from its +5 oxidation state.
Substitution Reactions: This compound can participate in substitution reactions where fluoride ions are replaced by other ligands.
Common Reagents and Conditions:
Fluorinating Agents: Reagents like hydrogen fluoride (HF) and other fluoride sources are commonly used in reactions involving sodium tantalum(5+) fluoride.
Major Products:
Tantalum Compounds: Reactions involving sodium tantalum(5+) fluoride often yield other tantalum-based compounds, such as tantalum oxides and other fluorides.
Wissenschaftliche Forschungsanwendungen
Sodium tantalum(5+) fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other tantalum compounds and as a catalyst in various chemical reactions.
Materials Science: The compound is utilized in the production of high-purity tantalum powders, which are essential for the development of advanced materials and electronic components.
Wirkmechanismus
The mechanism by which sodium tantalum(5+) fluoride exerts its effects is primarily through its role as a fluoride source and a catalyst. The compound can facilitate various chemical reactions by providing fluoride ions or by stabilizing reaction intermediates. In catalytic processes, it often interacts with molecular targets such as alkanes, alkenes, and aromatic compounds, promoting their transformation into desired products .
Vergleich Mit ähnlichen Verbindungen
Potassium Tantalum Fluoride (K₂TaF₇): Similar to sodium tantalum(5+) fluoride, this compound is used in the production of tantalum metal and as a catalyst in chemical reactions.
Niobium Pentafluoride (NbF₅): Niobium pentafluoride shares similar chemical properties with tantalum pentafluoride and is used in similar applications.
Uniqueness: Sodium tantalum(5+) fluoride is unique due to its specific combination of sodium and tantalum in a fluoride matrix, which imparts distinct chemical and physical properties. Its ability to act as a catalyst in various industrial processes and its role in the synthesis of high-purity tantalum powders highlight its importance in both research and industry.
Eigenschaften
CAS-Nummer |
17456-13-2 |
|---|---|
Molekularformel |
F6NaTa |
Molekulargewicht |
317.9281 g/mol |
IUPAC-Name |
sodium;tantalum(5+);hexafluoride |
InChI |
InChI=1S/6FH.Na.Ta/h6*1H;;/q;;;;;;+1;+5/p-6 |
InChI-Schlüssel |
JHDVAGRZMNESMW-UHFFFAOYSA-H |
Kanonische SMILES |
[F-].[F-].[F-].[F-].[F-].[F-].[Na+].[Ta+5] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,7R)-Bicyclo[5.1.0]octane](/img/structure/B14714500.png)

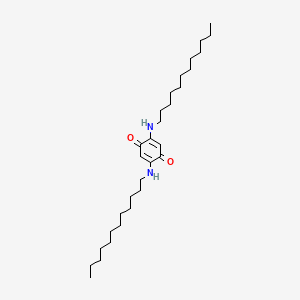

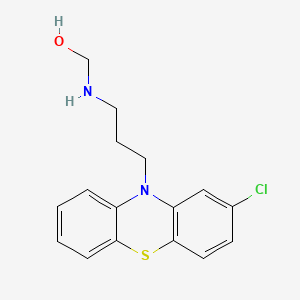
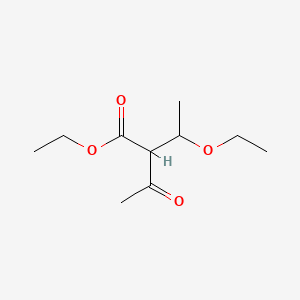



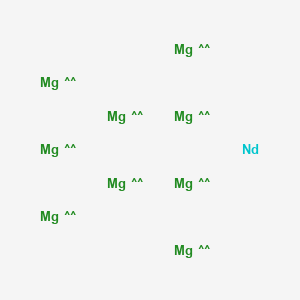
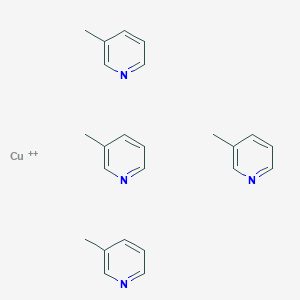
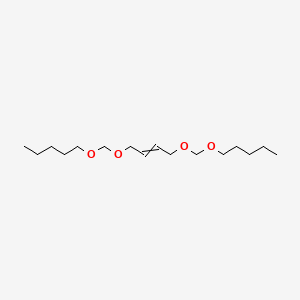

![3-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14714560.png)
